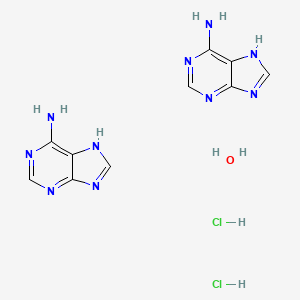
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene is an organic compound characterized by its unique structure, which includes both a trans-2-phenylethenyl group and a phenylethynyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene can be synthesized through a multi-step process involving the following key reactions:
Wittig Reaction: This reaction involves the formation of the trans-2-phenylethenyl group. An aldehyde is treated with a phosphorous ylide to form an oxaphosphetane intermediate, which then decomposes to yield the desired olefin.
Sonogashira Coupling: This reaction is used to introduce the phenylethynyl group. It involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the principles of the aforementioned synthetic routes can be scaled up. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne and alkene groups to alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1-(trans-2-phenylethyl)-4-(phenylethyl)benzene.
Substitution: Formation of halogenated derivatives such as 1-(trans-2-phenylethenyl)-4-(phenylethynyl)-2-bromobenzene.
Applications De Recherche Scientifique
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its conjugated structure, which facilitates electron transport.
Photonics: Employed in the development of materials for nonlinear optical applications, such as frequency doubling and optical switching.
Synthetic Chemistry: Serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Mécanisme D'action
The mechanism by which 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene exerts its effects is largely dependent on its electronic structure. The conjugated system allows for efficient electron delocalization, which is crucial for its role in electronic and photonic applications. In biological systems, its interactions with molecular targets would depend on the specific functional groups introduced through substitution reactions.
Comparaison Avec Des Composés Similaires
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene vs. 1-(trans-2-Phenylethenyl)-4-(phenylethyl)benzene: The presence of an ethynyl group in the former provides greater rigidity and a higher degree of conjugation compared to the ethyl group in the latter.
This compound vs. 1-(trans-2-Phenylethenyl)-4-(phenylpropynyl)benzene: The additional carbon in the propynyl group affects the compound’s electronic properties and steric interactions.
Uniqueness: this compound is unique due to its combination of a trans-2-phenylethenyl group and a phenylethynyl group, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.
Propriétés
Numéro CAS |
173035-17-1 |
|---|---|
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-(2-phenylethenyl)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H16/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-11,13,15-18H |
Clé InChI |
UIWXLKXVVDEMKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8112985.png)
![1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8112986.png)
![(3aR,5R,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8112992.png)





![[(5Z,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B8113028.png)



![1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B8113058.png)

